molecular formula C9H14O2 B3111780 Tert-butyl Pent-4-ynoate CAS No. 185986-76-9

Tert-butyl Pent-4-ynoate

Cat. No. B3111780
M. Wt: 154.21 g/mol
InChI Key: GRWJMJVACAWLAO-UHFFFAOYSA-N
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Patent
US09409952B2

Procedure details

Pent-4-ynoic acid (5.0 g, 51.0 mmol), 2-methylpropan-2-ol (7.56 g, 102.0 mmol) and 4-(dimethylamino)pyridine (0.31 g, 2.54 mmol) were dissolved in DCM (17.5 ml), a solution of dicyclohexylcarbodiimide (11.6 g, 56.2 mmol) in DCM (17.5 ml) was added and the mixture was stirred at room temperature overnight. The white solid in the reaction solution was removed by filtration, after which the filtrate was washed with a 0.5 M aqueous hydrochloric acid solution and a saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulfate. The residue obtained by filtration and concentration under reduced pressure was purified by silica gel column chromatography (DCM) to afford the title compound (Compound SP429) (7.15 g, 91.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5].[CH3:8][C:9](O)([CH3:11])[CH3:10].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[C:1]([O:7][C:9]([CH3:11])([CH3:10])[CH3:8])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
7.56 g
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
0.31 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
17.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
17.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white solid in the reaction solution was removed by filtration
WASH
Type
WASH
Details
after which the filtrate was washed with a 0.5 M aqueous hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by filtration and concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC#C)(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.